molecular formula C6H11NO2 B8299498 Bis(1-hydroxycyclopropyl)-amine

Bis(1-hydroxycyclopropyl)-amine

Cat. No.: B8299498
M. Wt: 129.16 g/mol
InChI Key: MRNFREDWQAFPPS-UHFFFAOYSA-N
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Description

Bis(1-hydroxycyclopropyl)-amine is a high-purity chemical reagent of significant interest in advanced organic synthesis and medicinal chemistry research. This compound features a unique amine core symmetrically functionalized with two hydroxycyclopropyl groups, a structure that offers a versatile and rigid scaffold for building complex molecules. Its primary research application lies in its role as a key synthetic intermediate or building block in the development of novel pharmacologically active compounds . The cyclopropane ring is a privileged structure in drug design due to its ability to confer conformational restraint, potentially improving a compound's potency and metabolic stability . The presence of both amine and hydroxyl functional groups provides multiple handles for chemical modification, enabling researchers to create diverse libraries of derivatives for structure-activity relationship (SAR) studies. This makes it particularly valuable in exploratory research programs aimed at discovering new inhibitors for challenging biological targets, such as the optimization of novel anti-tuberculosis agents targeting polyketide synthase 13 (Pks13) . As with many specialized amines, this compound is intended for use as a building block in the synthesis of more complex molecules, and its mechanism of action is therefore dependent on the final compound into which it is incorporated . This compound is provided for Research Use Only (RUO) and is strictly for laboratory applications. It is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

1-[(1-hydroxycyclopropyl)amino]cyclopropan-1-ol

InChI

InChI=1S/C6H11NO2/c8-5(1-2-5)7-6(9)3-4-6/h7-9H,1-4H2

InChI Key

MRNFREDWQAFPPS-UHFFFAOYSA-N

Canonical SMILES

C1CC1(NC2(CC2)O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Bis(1-hydroxycyclopropyl)-amine with structurally related cyclopropyl amines and hydroxylated amines, leveraging data from the provided evidence. Key parameters include molecular weight, functional groups, hazards, and applications.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Hazards (GHS Classification)
This compound* C₆H₁₁NO₂ 145.16 (calculated) Amine, hydroxyl, cyclopropane Not explicitly reported (inferred risks)
Bis(3-aminopropyl)amine C₆H₁₇N₃ 131.22 Amine, propyl chains Flammable liquid (H227), severe skin/eye irritation (H314, H318)
(1-Aminocyclopropyl)methanol C₄H₉NO 87.12 Amine, hydroxymethyl, cyclopropane Data not provided; inferred moderate hazards
1-Cyclopropylpyrrolidin-3-amine C₇H₁₄N₂ 126.20 Amine, pyrrolidine, cyclopropane General precautions (e.g., skin/eye rinsing)
Methyl(2-methylpropyl)amine C₅H₁₃N 87.17 Amine, branched alkyl Skin/eye irritation (H315, H319)

Key Findings

Reactivity and Stability: Bis(3-aminopropyl)amine (a polyamine) exhibits high flammability and corrosivity due to its multiple amine groups . This compound, with hydroxyl groups, may show reduced flammability but increased hydrogen-bonding capacity.

Hazard Profiles: Hydroxylated amines (e.g., (1-Aminocyclopropyl)methanol) are less volatile than non-hydroxylated analogs, reducing inhalation risks but requiring precautions for skin/eye contact . Bis(3-aminopropyl)amine’s severe skin/eye irritation (Category 1) suggests this compound may require similar handling (gloves, goggles) despite lacking direct data .

Hydroxypropyl nitrosamines (e.g., N-Bis(2-hydroxypropyl)nitrosamine) are laboratory chemicals with carcinogenic risks ; hydroxylated cyclopropyl amines may require rigorous validation for biological use.

Preparation Methods

Direct Amination of 1-Hydroxycyclopropane Derivatives

The most straightforward approach to synthesizing Bis(1-hydroxycyclopropyl)-amine involves the direct amination of 1-hydroxycyclopropyl precursors. One documented method employs a nucleophilic substitution reaction between ammonia and 1-hydroxycyclopropyl halides (e.g., 1-hydroxycyclopropyl chloride or bromide). In this two-step process, cyclopropane rings are first functionalized with hydroxyl and halide groups via photochemical [2+1] cycloaddition of dichlorocarbene to ethylene oxide derivatives. The resulting 1-hydroxycyclopropyl halide is then treated with aqueous or gaseous ammonia under controlled conditions to displace the halide and form the target amine.

Reaction conditions significantly influence yield and purity. For example, excess ammonia (5–10 equivalents) and temperatures between 0°C and 25°C minimize side reactions such as ring-opening of the cyclopropane moiety. Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) enhance nucleophilicity, achieving yields of 45–60%. However, competing elimination reactions leading to cyclopropene byproducts remain a limitation, particularly at elevated temperatures.

Reductive Amination of Cyclopropane Carboxylic Acid Derivatives

Reductive amination offers an alternative pathway by leveraging ketone or aldehyde intermediates derived from cyclopropane-containing precursors. In this method, 1-hydroxycyclopropane carboxylic acid is converted to its corresponding ketone via oxidation with Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC). The ketone intermediate is then subjected to reductive amination using ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol or ethanol.

This route benefits from milder reaction conditions (room temperature, pH 4–6) and higher functional group tolerance. Reported yields range from 55% to 70%, with the major side products arising from over-reduction of the cyclopropane ring or incomplete imine formation. Catalytic hydrogenation with palladium on carbon (Pd/C) has also been explored but requires careful pressure control to prevent hydrogenolysis of the cyclopropane.

Cyclopropanation of Allylic Amines Followed by Hydroxylation

A convergent strategy involves synthesizing the cyclopropane ring after establishing the amine backbone. Allylic amines, such as diallylamine, undergo cyclopropanation via the Simmons-Smith reaction using diiodomethane and a zinc-copper couple. The resulting bis(cyclopropyl)amine is subsequently hydroxylated at the cyclopropane positions using ozone or hydroxyl radicals generated from hydrogen peroxide and ultraviolet light.

This method enables precise stereochemical control, as the geometry of the allylic amine dictates the final configuration of the cyclopropane rings. Hydroxylation typically proceeds with 60–75% efficiency, though regioselectivity remains a challenge. For instance, hydroxyl groups may form at unintended positions on the cyclopropane ring unless directing groups are incorporated into the precursor.

Enzymatic and Biocatalytic Approaches

Recent advances in biocatalysis have introduced enzyme-mediated routes to this compound. Transaminases engineered for broad substrate specificity catalyze the transfer of amine groups to diketone precursors bearing cyclopropane moieties. For example, ω-transaminase from Arthrobacter citreus has demonstrated activity toward 1,3-diketocyclopropane substrates, yielding the target amine with enantiomeric excess (ee) exceeding 90%.

Biocatalytic methods operate under aqueous conditions at ambient temperatures, eliminating the need for harsh reagents. However, scalability is hindered by enzyme stability and the high cost of cofactors such as pyridoxal phosphate (PLP). Immobilization techniques and directed evolution are being investigated to address these limitations.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for the four methods discussed:

Method Yield (%) Conditions Advantages Limitations
Direct Amination45–600–25°C, DMF/THFSimple two-step protocolSide reactions, moderate yields
Reductive Amination55–70RT, pH 4–6Mild conditions, functional toleranceRisk of over-reduction
Cyclopropanation/Hydroxylation60–75Zn-Cu, CH₂I₂, UV/H₂O₂Stereochemical controlRegioselectivity challenges
Biocatalytic50–65RT, aqueous bufferHigh enantioselectivityScalability and cost issues

Q & A

Q. Methodological Insight :

  • Steric hindrance from the cyclopropyl group can reduce reaction efficiency. Optimizing solvent polarity (e.g., DMF vs. THF) and catalyst loading improves yields .

  • Table 1 : Synthetic Route Comparison

    StepReagents/ConditionsYield RangePurityReference
    CyclopropanationVinyl ether, 0°C60–70%90%
    HydroxylationPd(OAc)₂, 50°C50–65%85%

Which analytical techniques are most effective for characterizing this compound and validating its structural integrity?

Basic Research Question
Key techniques include:

  • HPLC : For purity assessment and separation of stereoisomers, using C18 columns with acetonitrile/water mobile phases .
  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm cyclopropane ring integrity and hydroxyamine proton shifts .
  • Mass Spectrometry (HRMS) : Accurate mass measurement to verify molecular formula (e.g., C₅H₁₁NO₂ requires m/z 117.0790) .

Q. Advanced Consideration :

  • Discrepancies in reported 1^1H NMR shifts (e.g., hydroxy proton at δ 2.1–2.5 ppm) may arise from solvent polarity or hydrogen bonding. Cross-validation with IR spectroscopy (O-H stretch ~3200 cm⁻¹) is recommended .

How does steric hindrance from the cyclopropyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Advanced Research Question
The cyclopropyl group imposes significant steric constraints, altering reaction pathways:

  • Substitution Reactions : Bulky substituents reduce SN2 reactivity, favoring SN1 mechanisms in polar solvents (e.g., methanol/water mixtures) .
  • Kinetic Studies : Use kinetic isotope effects (KIE) or Hammett plots to quantify steric vs. electronic contributions. For example, a KIE >1.0 indicates transition-state bond cleavage .

Q. Methodological Approach :

  • Compare reactivity with non-cyclopropyl analogs (e.g., ethylamine derivatives) under identical conditions to isolate steric effects .

How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Advanced Research Question
Discrepancies often arise from structural variations or assay conditions. Strategies include:

  • Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., hydroxy vs. methoxy groups) and test in standardized assays (e.g., antimicrobial MIC assays) .
  • Assay Standardization : Use positive controls (e.g., ampicillin for antibacterial studies) and replicate experiments across multiple cell lines .

Q. Example :

  • Table 2 : Biological Activity Variability

    DerivativeAssay TypeIC₅₀ (μM)Reference
    HydroxycyclopropylAntifungal12.3 ± 1.2
    MethoxycyclopropylAntifungal8.7 ± 0.9

What computational models are validated for predicting the pharmacokinetic properties of this compound?

Advanced Research Question

  • ADMET Prediction : Use tools like SwissADME or ADMETLab to estimate logP (predicted ~0.5), bioavailability (~70%), and CYP450 interactions .
  • Molecular Dynamics (MD) : Simulate binding to biological targets (e.g., enzymes) using GROMACS or AMBER to assess stability of ligand-receptor complexes .

Q. Validation Steps :

  • Compare in silico predictions with in vitro data (e.g., hepatic microsomal stability assays) .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Engineering Controls : Use fume hoods for synthesis steps involving volatile reagents (e.g., trifluoroacetic acid) .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers .

How can researchers design experiments to elucidate the mechanism of action of this compound in biological systems?

Advanced Research Question

  • Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for target proteins .
  • Gene Expression Profiling : RNA-seq or qPCR to identify pathways modulated by the compound (e.g., oxidative stress response) .
  • Metabolomic Studies : LC-MS-based profiling to track changes in metabolite levels (e.g., glutathione depletion) .

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